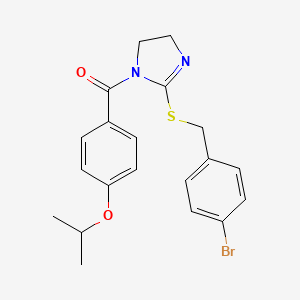
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H21BrN2O2S and its molecular weight is 433.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features several key structural components:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme interactions.
- Thioether Linkage : This sulfur-containing group can influence the compound's electronic properties and biological interactions.
- Bromobenzyl Group : The presence of bromine may enhance lipophilicity and facilitate interactions with biological targets.
- Isopropoxyphenyl Moiety : This substituent may contribute to the compound's overall stability and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring is particularly notable for its capacity to engage with histidine residues in proteins, which can lead to modulation of various biochemical pathways. The thioether group may also participate in forming stable complexes with metal ions or other biomolecules, enhancing the compound's therapeutic potential .
Biological Activities
Research has indicated that compounds featuring imidazole and thioether groups often exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound's structural features suggest potential efficacy against bacterial and fungal pathogens.
- Anticancer Properties : Similar imidazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies indicate that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines .
Antimicrobial Activity
A study evaluated the antimicrobial properties of several imidazole derivatives, highlighting that compounds with thioether linkages exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the bromobenzyl group was associated with increased potency due to improved membrane permeability .
Anticancer Evaluation
In vitro studies on related imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against breast and lung cancer cells. This suggests that modifications to the imidazole structure can lead to enhanced anticancer activity .
Anti-inflammatory Studies
Research has shown that imidazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins. This mechanism underlies their potential use as anti-inflammatory agents. The specific compound could be further explored for its ability to modulate inflammatory pathways .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 4-Bromobenzylthioacetamide | Thioether + Amide | Antimicrobial |
| 2. 1-(4-Bromobenzyl)-3-methylimidazolium | Imidazole + Quaternary Ammonium | Anticancer |
| 3. 2-(4-Isopropoxyphenyl)thiazole | Thiazole + Phenyl | Antifungal |
| 4. Benzothiazole derivatives | Thiazole + Various substituents | Antimicrobial |
This table illustrates how the unique combination of thioether, imidazole, and ketone functionalities in this compound may confer distinct biological properties compared to other similar compounds.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2S/c1-14(2)25-18-9-5-16(6-10-18)19(24)23-12-11-22-20(23)26-13-15-3-7-17(21)8-4-15/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZNIXKXFIAWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














